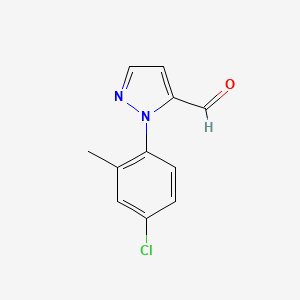![molecular formula C24H27NO4 B15324905 3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B15324905.png)
3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoic acid is a complex organic compound characterized by its unique cyclobutyl structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoic acid typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a series of cyclization reactions, often starting from a suitable diene or cyclobutane precursor.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling with Propanoic Acid: The final step involves coupling the cyclobutyl intermediate with propanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC) is common.
化学反应分析
Types of Reactions
3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and as a protecting group for amines.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and can be removed under mild basic conditions, revealing the free amine for further reactions. The compound interacts with molecular targets through its functional groups, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-fluorocyclopentane-1-carboxylic acid: Contains a fluorine atom and a cyclopentane ring.
Uniqueness
The uniqueness of 3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoic acid lies in its cyclobutyl ring, which imparts distinct steric and electronic properties, making it valuable in specific synthetic applications.
属性
分子式 |
C24H27NO4 |
|---|---|
分子量 |
393.5 g/mol |
IUPAC 名称 |
3-[(1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylcyclobutyl]propanoic acid |
InChI |
InChI=1S/C24H27NO4/c1-24(2)15(11-12-22(26)27)13-21(24)25-23(28)29-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,25,28)(H,26,27)/t15-,21+/m1/s1 |
InChI 键 |
OCHWZJYRJHWLBL-VFNWGFHPSA-N |
手性 SMILES |
CC1([C@@H](C[C@@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O)C |
规范 SMILES |
CC1(C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(2-fluoro-phenyl)-propionic acid](/img/structure/B15324842.png)
![Ethyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B15324844.png)




![1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B15324887.png)


![3-[2-(1-Piperazinyl)ethyl]phenol](/img/structure/B15324896.png)

